Mmgcer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

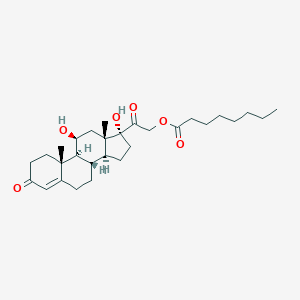

Mmgcer is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of ceramides, which are lipid molecules found in the cell membranes of all living organisms. Ceramides play a crucial role in regulating cell growth, differentiation, and apoptosis, making them an important target for drug development.

Mechanism of Action

The mechanism of action of Mmgcer is not fully understood, but it is believed to act through the regulation of ceramide metabolism. Ceramides are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Mmgcer may modulate the levels of ceramides in cells, leading to the observed effects on inflammation, cancer, and neuroprotection.

Biochemical and Physiological Effects:

Mmgcer has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, Mmgcer has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using Mmgcer in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its ability to modulate ceramide metabolism, which makes it a useful tool for studying the role of ceramides in various cellular processes. However, a limitation of using Mmgcer is its potential toxicity, which needs to be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of Mmgcer. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to explore its mechanism of action in more detail, including its effects on signaling pathways and gene expression. Additionally, the development of new synthesis methods for Mmgcer may allow for the production of higher yields and lower costs, making it more accessible for scientific research.

Synthesis Methods

Mmgcer is synthesized by the reaction of sphingosine with myristic acid chloride in the presence of a catalyst. The resulting compound is then purified by column chromatography to obtain pure Mmgcer. This synthesis method has been optimized to produce high yields of Mmgcer with high purity.

Scientific Research Applications

Mmgcer has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Mmgcer has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, Mmgcer has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H113NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-48(66)61-43(44(65)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)42-74-60-57(79-59-55(73)53(71)50(68)46(40-63)76-59)56(51(69)47(41-64)77-60)78-58-54(72)52(70)49(67)45(39-62)75-58/h35,37,43-47,49-60,62-65,67-73H,3-34,36,38-42H2,1-2H3,(H,61,66)/b37-35+/t43-,44+,45+,46+,47+,49+,50+,51+,52-,53-,54-,55-,56-,57+,58+,59-,60+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELLMPHBVJVVQV-LCTYFHFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H113NO18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1136.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mmgcer | |

CAS RN |

128443-10-7 |

Source

|

| Record name | O-Mannopyranosyl-(1-3)-O-mannopyranosyl-(1-4)-O-glucopyranosyl-(1-1)-2-N-tetracosanoylsphingenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128443107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)

![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)

![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)

![2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane](/img/structure/B144832.png)